4-Bromo-benzooxazole-2-carbaldehído

Descripción general

Descripción

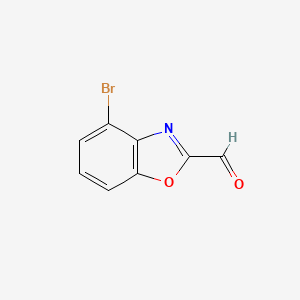

4-Bromo-benzooxazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-benzooxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-benzooxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Anticancerígenos

4-Bromo-benzooxazole-2-carbaldehído: se está explorando por su potencial en el desarrollo de fármacos anticancerígenos. El andamiaje de benzoxazol es conocido por su capacidad para dirigirse a diversas vías metabólicas y procesos celulares involucrados en la patología del cáncer . Los investigadores están investigando la eficacia de este compuesto para inhibir el crecimiento tumoral e inducir la apoptosis en las células cancerosas.

Actividad Antimicrobiana

La estructura central de benzoxazol, presente en This compound, exhibe propiedades antimicrobianas significativas. Se está estudiando su eficacia contra una gama de patógenos bacterianos y fúngicos, con el objetivo de desarrollar nuevos antibióticos que puedan combatir las cepas resistentes .

Aplicaciones Antiinflamatorias

Debido a sus características estructurales, This compound también se está investigando por sus aplicaciones antiinflamatorias. Los científicos están evaluando su potencial para reducir la inflamación en varios modelos de enfermedades, lo que podría conducir a nuevos tratamientos para afecciones inflamatorias crónicas .

Efectos Neuroprotectores

Se están llevando a cabo investigaciones para determinar los efectos neuroprotectores de This compound. Su capacidad para cruzar la barrera hematoencefálica lo convierte en un candidato para el tratamiento de enfermedades neurodegenerativas al proteger a las neuronas del estrés oxidativo y la apoptosis .

Ciencia de Materiales

En el campo de la ciencia de materiales, This compound se está utilizando para sintetizar compuestos orgánicos con propiedades electrónicas específicas. Estos materiales se están probando para su uso en diodos emisores de luz orgánicos (OLED) y otros dispositivos electrónicos .

Química Analítica

This compound: sirve como precursor en la síntesis de moléculas complejas utilizadas en química analítica. Se utiliza para crear reactivos y sondas que pueden detectar o cuantificar sustancias biológicas, jugando un papel crucial en ensayos de diagnóstico y análisis químico .

Actividad Biológica

4-Bromo-benzooxazole-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

4-Bromo-benzooxazole-2-carbaldehyde belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring with a bromine substituent at the 4-position and an aldehyde functional group. Its molecular formula is C8H6BrN1O1, with a molecular weight of approximately 212.05 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including 4-Bromo-benzooxazole-2-carbaldehyde. A study demonstrated that benzoxazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of 4-Bromo-benzooxazole-2-carbaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antifungal Activity

The antifungal properties of 4-Bromo-benzooxazole-2-carbaldehyde have been evaluated against several fungal pathogens. Notably, it has shown effectiveness against Candida albicans, with studies indicating that it inhibits fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) | Mode of Action |

|---|---|---|

| 4-Bromo-benzooxazole-2-carbaldehyde | 16 | Ergosterol biosynthesis inhibition |

| Fluconazole | 8 | Ergosterol biosynthesis inhibition |

Anticancer Potential

Research into the anticancer properties of benzoxazoles suggests that 4-Bromo-benzooxazole-2-carbaldehyde may exhibit cytotoxic effects on cancer cell lines. Preliminary studies indicate that it can induce apoptosis in various cancer cells, including those from lung and breast cancers. The compound's ability to inhibit key signaling pathways involved in cell proliferation is currently under investigation .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 10 | Apoptosis induction |

| MCF-7 (Breast cancer) | 15 | Cell cycle arrest |

Case Studies

- Study on Antifungal Activity : A recent study evaluated the efficacy of various benzoxazole derivatives against clinical isolates of Candida. The findings indicated that compounds similar to 4-Bromo-benzooxazole-2-carbaldehyde possess potent antifungal activity without cross-resistance to established antifungal agents like amphotericin B .

- Anticancer Research : Another research effort focused on the structure-activity relationship (SAR) of benzoxazoles indicated that modifications at the bromine position significantly impact the cytotoxicity against cancer cells. This study emphasized the need for further exploration into how such modifications can enhance therapeutic efficacy .

Propiedades

IUPAC Name |

4-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQKHSXCXNZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696097 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-97-9 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.